molecular formula C10H20O3 B147596 Ethyl 3-hydroxy-2,2,4-trimethylpentanoate CAS No. 7403-65-8

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate

Cat. No. B147596
CAS RN: 7403-65-8
M. Wt: 188.26 g/mol
InChI Key: XCXVWELTULZAKL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate, also known as 3-hydroxy-2,2,4-trimethyl-pentanoic acid ethyl ester, is a chemical compound with the molecular formula C10H20O3 . It has a molecular weight of 188.26400 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-2,2,4-trimethylpentanoate consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . It contains an ester functional group, a hydroxyl group, and a secondary alcohol .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-2,2,4-trimethylpentanoate has a molecular weight of 188.26400 . The exact physical properties such as boiling point, melting point, and density are not available in the sources I found.

Safety and Hazards

While specific safety and hazard information for Ethyl 3-hydroxy-2,2,4-trimethylpentanoate is not available, general precautions should be taken while handling it, such as avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 3-hydroxy-2,2,4-trimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-6-13-9(12)10(4,5)8(11)7(2)3/h7-8,11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXVWELTULZAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288230
Record name NSC54809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7403-65-8
Record name NSC54809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC54809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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